REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH3:4][O:5][CH2:6][C:7]1[N:12]=[C:11](Cl)[CH:10]=[CH:9][N:8]=1.O>C(O)C>[CH3:4][O:5][CH2:6][C:7]1[N:12]=[C:11]([N:2]([CH3:3])[CH3:1])[CH:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
7.54 g
|
Type
|
reactant
|
Smiles
|
COCC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled over an ice bath
|
Type
|
WAIT
|
Details
|
left
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (K2CO3)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1=NC=CC(=N1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |